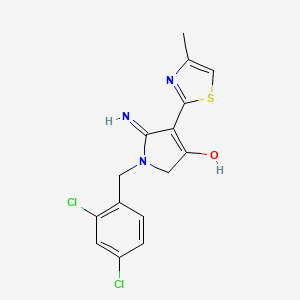![molecular formula C22H26N2O3 B6018652 (3R*,4R*)-1-(dibenzo[b,d]furan-4-ylmethyl)-4-(4-morpholinyl)-3-piperidinol](/img/structure/B6018652.png)
(3R*,4R*)-1-(dibenzo[b,d]furan-4-ylmethyl)-4-(4-morpholinyl)-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R*,4R*)-1-(dibenzo[b,d]furan-4-ylmethyl)-4-(4-morpholinyl)-3-piperidinol, also known as DBFMO, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBFMO is a piperidine-based compound that has been found to exhibit promising pharmacological properties, including anti-inflammatory, anti-tumor, and anti-anxiety effects. In
Wirkmechanismus
The exact mechanism of action of (3R*,4R*)-1-(dibenzo[b,d]furan-4-ylmethyl)-4-(4-morpholinyl)-3-piperidinol is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been found to modulate the activity of various enzymes and receptors, including COX-2 and GABA receptors.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, this compound has been found to have anxiolytic effects, reducing anxiety in animal models. This compound has also been shown to have neuroprotective effects, protecting against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(3R*,4R*)-1-(dibenzo[b,d]furan-4-ylmethyl)-4-(4-morpholinyl)-3-piperidinol has several advantages for lab experiments, including its ease of synthesis and relatively low cost. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the safety and toxicity of this compound.
Zukünftige Richtungen
There are several areas of research that warrant further investigation regarding (3R*,4R*)-1-(dibenzo[b,d]furan-4-ylmethyl)-4-(4-morpholinyl)-3-piperidinol. One area is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area is its potential as an anti-cancer agent, with researchers exploring its effectiveness in combination with other chemotherapy drugs. Additionally, more research is needed to fully understand the safety and toxicity of this compound, as well as its potential side effects.
Synthesemethoden
(3R*,4R*)-1-(dibenzo[b,d]furan-4-ylmethyl)-4-(4-morpholinyl)-3-piperidinol can be synthesized through a multi-step process that involves the reaction of piperidine with dibenzo[b,d]furan-4-carbaldehyde and morpholine in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to yield pure this compound.
Wissenschaftliche Forschungsanwendungen
(3R*,4R*)-1-(dibenzo[b,d]furan-4-ylmethyl)-4-(4-morpholinyl)-3-piperidinol has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of interest is its anti-inflammatory effects, with studies showing that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis.
Another area of research is the anti-tumor effects of this compound. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast cancer and lung cancer cells. This compound has also been found to enhance the effectiveness of chemotherapy drugs in cancer treatment.
Eigenschaften
IUPAC Name |
(3R,4R)-1-(dibenzofuran-4-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-20-15-23(9-8-19(20)24-10-12-26-13-11-24)14-16-4-3-6-18-17-5-1-2-7-21(17)27-22(16)18/h1-7,19-20,25H,8-15H2/t19-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLHPEMTUZNQOR-WOJBJXKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCOCC2)O)CC3=C4C(=CC=C3)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCOCC2)O)CC3=C4C(=CC=C3)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dibromo-6-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B6018575.png)
![1-(1-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6018581.png)
![1-benzyl-4-{3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6018586.png)
![2-amino-7-[(4,6-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6018588.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-(2-thienyl)ethyl]-2-pyridinamine](/img/structure/B6018592.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B6018598.png)
![4-{6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6018601.png)
![ethyl N-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}glycinate](/img/structure/B6018606.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea](/img/structure/B6018612.png)
![4-{[2-(4-chlorophenyl)-1-pyrrolidinyl]sulfonyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole](/img/structure/B6018627.png)

![4-{N-[4-(4-chlorobenzyl)-1-piperazinyl]ethanimidoyl}-2-methoxyphenol](/img/structure/B6018639.png)
